molecular formula C42H84N2O4 B13358832 Diundecyl 8,8'-((2-(dimethylamino)ethyl)azanediyl)dioctanoate

Diundecyl 8,8'-((2-(dimethylamino)ethyl)azanediyl)dioctanoate

Cat. No.: B13358832
M. Wt: 681.1 g/mol
InChI Key: HDHBELCOOJSMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diundecyl 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is a complex organic compound with the molecular formula C42H84N2O4. It is characterized by its amphiphilic nature, meaning it contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This property makes it useful in various applications, particularly in the field of drug delivery and nanotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diundecyl 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate typically involves a multi-step process. One common method includes the reaction of undecyl bromide with 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Diundecyl 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diundecyl 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Diundecyl 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the formulation of liposomes and other drug delivery systems.

    Medicine: Investigated for its potential in targeted drug delivery and gene therapy.

    Industry: Utilized in the production of cosmetics and personal care products due to its amphiphilic properties.

Mechanism of Action

The mechanism of action of Diundecyl 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves its ability to interact with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminoethyl acrylate: Another compound with a dimethylamino group, used in polymer synthesis.

    Poly(2-(dimethylamino)ethyl methacrylate): A polymer with similar functional groups, used in drug delivery and gene therapy.

Uniqueness

Diundecyl 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is unique due to its specific structure, which combines long hydrophobic chains with a hydrophilic dimethylamino group. This combination allows it to form stable micelles and vesicles, making it highly effective in various applications, particularly in the field of nanotechnology and drug delivery.

Properties

Molecular Formula

C42H84N2O4

Molecular Weight

681.1 g/mol

IUPAC Name

undecyl 8-[2-(dimethylamino)ethyl-(8-oxo-8-undecoxyoctyl)amino]octanoate

InChI

InChI=1S/C42H84N2O4/c1-5-7-9-11-13-15-17-25-31-39-47-41(45)33-27-21-19-23-29-35-44(38-37-43(3)4)36-30-24-20-22-28-34-42(46)48-40-32-26-18-16-14-12-10-8-6-2/h5-40H2,1-4H3

InChI Key

HDHBELCOOJSMIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCCCCCC)CCN(C)C

Origin of Product

United States

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